molecular formula C11H20N4 B2378144 1-((1-ethyl-1H-imidazol-2-yl)methyl)-4-methylpiperazine CAS No. 1880193-61-2

1-((1-ethyl-1H-imidazol-2-yl)methyl)-4-methylpiperazine

Cat. No. B2378144
M. Wt: 208.309
InChI Key: DWPLVZJMTXPVJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Imidazole is a planar five-membered ring compound that is classified as a heterocycle because it contains both carbon and nitrogen atoms in its ring . It is a key component of many important biological molecules, including histidine and histamine. Imidazole derivatives, such as “1-((1-ethyl-1H-imidazol-2-yl)methyl)-4-methylpiperazine”, often exhibit interesting biological activities .


Synthesis Analysis

The synthesis of imidazole derivatives can be achieved through various methods. One common method involves the treatment of carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or the treatment of 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride .


Molecular Structure Analysis

The molecular structure of imidazole derivatives is characterized by a five-membered ring containing two nitrogen atoms. The presence of nitrogen in the ring introduces polarity and the potential for hydrogen bonding, which can significantly influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

Imidazole and its derivatives can undergo a variety of chemical reactions, including N-alkylation, N-acylation, and electrophilic substitution at carbon atoms . The specific reactions that “1-((1-ethyl-1H-imidazol-2-yl)methyl)-4-methylpiperazine” can undergo would depend on its exact structure and the reaction conditions.


Physical And Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives depend on their exact structure. For example, they generally have a high melting point due to the presence of polar nitrogen atoms and the potential for hydrogen bonding .

Scientific Research Applications

Crystal Structure Analysis

The crystal structure of compounds similar to 1-((1-ethyl-1H-imidazol-2-yl)methyl)-4-methylpiperazine provides valuable insights into their conformation and potential biological activities. For example, the study of 1-cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazine-1-yl)-1H-benzimidazole revealed its structure through X-ray crystallography, confirming predictions from chemical and spectral analysis (Ozbey, S., Kuş, C., & Göker, H., 2001).

Corrosion Inhibition

Compounds with structures akin to 1-((1-ethyl-1H-imidazol-2-yl)methyl)-4-methylpiperazine have been evaluated for their efficiency as corrosion inhibitors. For instance, 1-(2-ethylamino)-2-methylimidazoline and its derivatives demonstrated significant corrosion inhibition properties in acid media, with theoretical analysis supporting their effectiveness (Cruz, J., Martinez, R., Genescà, J., & García-Ochoa, E., 2004).

Spin-Crossover in Iron(II) Complexes

Research on iron(II) complexes, where similar compounds act as ligands, showed steep one-step spin crossover between high-spin and low-spin states. This indicates potential applications in magnetic materials and sensors (Nishi, K., Arata, S., Matsumoto, N., Iijima, S., Sunatsuki, Y., Ishida, H., & Kojima, M., 2010).

Pharmacophore Design for Adrenoceptor Antagonists

In the search for compounds with alpha(1)-adrenoceptor blocking properties, structures based on trazodone were modified, including changes to heteroaromatic rings and introduction of a pyridazin-3(2H)-one moiety. These modifications aimed to enhance receptor affinity and selectivity, demonstrating the importance of structural optimization in drug development (Betti, L., Botta, M., Corelli, F., Floridi, M., Giannaccini, G., Maccari, L., Manetti, F., Strappaghetti, G., Tafi, A., & Corsano, S., 2002).

Glucosidase Inhibitors with Antioxidant Activity

A study focused on the synthesis of benzimidazoles containing piperazine or morpholine skeleton at the C-6 position, highlighting their potential as glucosidase inhibitors and antioxidants. This underscores the relevance of such compounds in medicinal chemistry, especially for treating diabetes and managing oxidative stress (Özil, M., Parlak, C., & Baltaş, N., 2018).

DNA Damage Studies

New cis-aqua/hydroxy copper(II) complexes containing tridentate imidazole-rich ligands were investigated for their ability to promote phosphate diester hydrolysis and DNA damage, highlighting the potential for therapeutic applications in targeting DNA (Scarpellini, M., Neves, A., Hörner, R., Bortoluzzi, A., Szpoganics, B., Zucco, C., Silva, R. A. N., Drago, V., Mangrich, A., Ortiz, W. A., Passos, W., Oliveira, M. B. D., & Terenzi, H., 2003).

Safety And Hazards

The safety and hazards associated with imidazole derivatives depend on their exact structure and the conditions under which they are handled. Some imidazole derivatives can be hazardous if ingested, inhaled, or come into contact with the skin .

Future Directions

The future research directions in the field of imidazole derivatives are vast and varied. They are being extensively studied for their potential applications in medicinal chemistry, particularly as antifungal, anticancer, and anti-inflammatory agents .

properties

IUPAC Name

1-[(1-ethylimidazol-2-yl)methyl]-4-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4/c1-3-15-5-4-12-11(15)10-14-8-6-13(2)7-9-14/h4-5H,3,6-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWPLVZJMTXPVJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1CN2CCN(CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1-ethyl-1H-imidazol-2-yl)methyl)-4-methylpiperazine

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